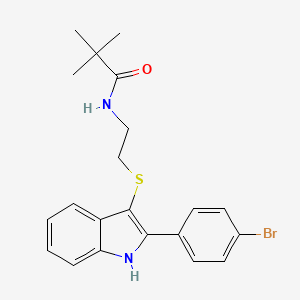
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide, also known as BRP-7, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide is not fully understood. However, it has been proposed that it induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and analgesic effects. Additionally, N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various scientific research studies. It has also been synthesized using a unique method, which makes it an attractive compound for further research. However, the limitations of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide include its limited solubility in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide. One area of interest is the development of more efficient synthesis methods for N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide. Future research can also focus on the development of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide as a potential anticancer drug and its application in the treatment of inflammatory and infectious diseases.
Conclusion:
In conclusion, N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide or N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide is a novel compound that has shown promising results in various scientific research studies. It has been found to exhibit anticancer activity, anti-inflammatory and analgesic effects, and antimicrobial activity against various bacterial strains. N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has several advantages for lab experiments, but its limited solubility in water is a limitation. Future research can focus on the development of more efficient synthesis methods, understanding the mechanism of action, and the development of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide as a potential drug for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with aniline in the presence of a catalyst to form 4-bromo-N-phenylaniline. This intermediate is then reacted with indole-3-thiol in the presence of a base to form 2-(4-bromophenyl)-1H-indole-3-thiol. The final step involves the reaction of 2-(4-bromophenyl)-1H-indole-3-thiol with pivaloyl chloride and triethylamine to form N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide.
Aplicaciones Científicas De Investigación
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has shown potential in various scientific research studies. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has been found to have antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2OS/c1-21(2,3)20(25)23-12-13-26-19-16-6-4-5-7-17(16)24-18(19)14-8-10-15(22)11-9-14/h4-11,24H,12-13H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJENPPXLYXDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)
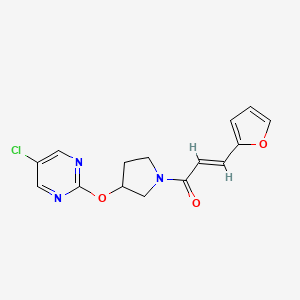
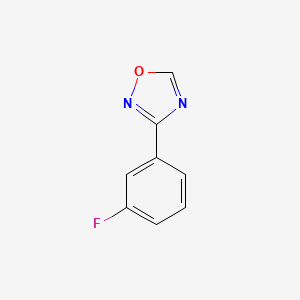
![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)
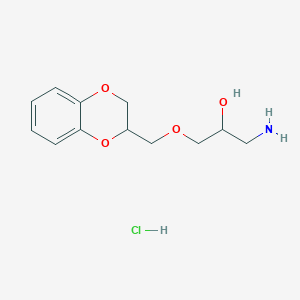
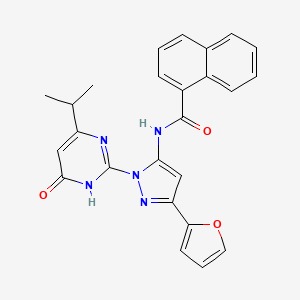
![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)
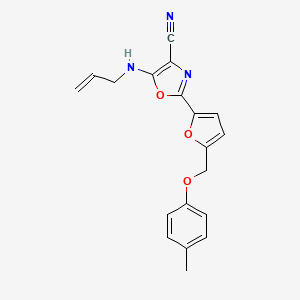

![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)